4,4'-Dimethyl-2,2'-bipyridine

Overview

Description

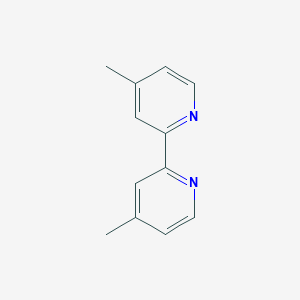

4,4'-Dimethyl-2,2'-bipyridine (4,4'-dmbpy) is a bipyridine derivative featuring methyl groups at the 4 and 4' positions of the pyridine rings. This compound serves as a versatile ligand in coordination chemistry, particularly in the synthesis of transition metal complexes (e.g., Ru, Ir, Mn, Co) for applications in photophysics, catalysis, and biomedicine . Its methyl substituents enhance electron-donating properties and steric bulk compared to unsubstituted 2,2'-bipyridine (bpy), influencing redox behavior, luminescence, and binding interactions . 4,4'-dmbpy is also a synthetic precursor for phosphonated and halogenated bipyridine derivatives, enabling further functionalization .

Preparation Methods

Modern Synthetic Strategies

Palladium-Catalyzed Coupling of 4-Methylpyridine-N-Oxide

A high-yield route involves the oxidative coupling of 4-methylpyridine-N-oxide using palladium on activated charcoal (Pd/C). The process unfolds in two stages:

-

Oxidation and Coupling :

-

Deoxygenation :

This method’s advantages include mild temperatures, minimal by-products, and scalability. The use of Pd/C ensures catalyst recyclability, though residual palladium removal remains a consideration for pharmaceutical applications.

Modified Ullmann Reaction with Halogenated Precursors

Building on Wibaut’s work, modern Ullmann-type reactions employ 4-methyl-2-bromopyridine and copper powder in dimethylformamide (DMF) at 150°C. The reaction proceeds via a radical mechanism, with copper mediating aryl-aryl bond formation . While yields for this approach are less documented, analogous Ullmann syntheses of unsubstituted 2,2′-bipyridine typically achieve 60–75% efficiency under optimized conditions . Challenges include prolonged reaction times (>24 hours) and halogenated waste generation.

Comparative Analysis of Methodologies

The table below contrasts key parameters for the two dominant methods:

The palladium method outperforms Ullmann synthesis in yield, speed, and sustainability. However, copper-mediated reactions remain cost-effective for small-scale laboratory use due to lower catalyst expenses.

Mechanistic Insights and Optimization Strategies

Palladium-Catalyzed Pathway

The mechanism involves oxidative addition of the N-oxide to palladium, followed by reductive elimination to form the bipyridine backbone. Density functional theory (DFT) studies suggest that electron-donating methyl groups stabilize the transition state, enhancing reaction rates . Increasing the nitric acid concentration from 0.4 mL to 12 mL in related oxidations (as seen in 2,2′-bipyridine-4,4′-dicarboxylic acid synthesis) improves protonation of intermediates, further boosting yields to 94–96% .

Copper-Mediated Coupling

In Ullmann reactions, copper(I) intermediates facilitate single-electron transfers, enabling aryl radical formation. Steric hindrance from methyl groups slows coupling kinetics, necessitating higher temperatures. Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces energy input by 30% in model systems, though this remains untested for 4,4′-dimethyl derivatives .

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes the palladium-catalyzed route for its reproducibility and waste minimization. A typical batch process uses:

-

Reactor : Glass-lined steel (50–500 L capacity)

-

Workup : Centrifugal filtration and vacuum drying

-

Purity Control : HPLC with UV detection (λ = 270 nm)

Economic analyses indicate a production cost of $25–$30 per 25 grams at 90% yield, aligning with commercial pricing . Catalyst recovery systems, such as fixed-bed Pd/C cartridges, reduce long-term expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

Oxidation: N-oxides of 4,4’-Dimethyl-2,2’-bipyridine.

Reduction: Dihydro derivatives.

Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: It is used in the synthesis of metal-based drugs and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. As a bidentate ligand, it forms stable chelate complexes with metals, which can alter the electronic properties of the metal center. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and electronic applications .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent position and type significantly alter the properties of bipyridine ligands. Key analogs include:

Electronic Effects :

- Methyl groups in 4,4'-dmbpy donate electrons via inductive effects, stabilizing metal centers in lower oxidation states .

- In contrast, electron-withdrawing groups (e.g., fluorine in 4,4'-bis(4-fluorophenyl)-6,6'-dmbpy) red-shift emission wavelengths and enhance luminescence quantum yields in Ir(III) complexes .

Photophysical Properties in Metal Complexes

4,4'-dmbpy-based complexes exhibit distinct photophysical behavior compared to analogs:

Electrochemical Behavior

Redox potentials of 4,4'-dmbpy complexes differ from related ligands:

| Complex | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reference |

|---|---|---|---|

| [Ru(4,4'-dmbpy)₃]²⁺ | +1.45 | -1.32 | |

| [Ru(bpy)₃]²⁺ | +1.29 | -1.45 | |

| [Ir(4,4'-dmbpy)₂Cl₂]⁺ | +0.98 | -0.89 |

The methyl groups in 4,4'-dmbpy raise oxidation potentials by stabilizing the Ru(II) center, making it less susceptible to oxidation compared to bpy .

Biological Activity

4,4'-Dimethyl-2,2'-bipyridine (abbreviated as 4,4'-Me2bpy) is a bipyridine derivative that has garnered attention in various fields including chemistry, biology, and materials science. This compound acts primarily as a ligand in coordination chemistry, forming complexes with transition metals. Its unique structural features impart significant biological activities, making it a subject of extensive research.

- Molecular Formula : C₁₂H₁₂N₂

- Molecular Weight : 184.24 g/mol

- Melting Point : 169-174 °C

- Density : 1.1 g/cm³

- Boiling Point : 309.3 °C

This compound acts primarily as a bidentate ligand, coordinating with transition metals to form stable complexes. These interactions are crucial in various biochemical pathways and applications:

- Ligand Formation : The compound forms complexes with metals such as platinum and vanadium, which are relevant in drug development and materials science .

- Biochemical Pathways : It is involved in light-harvesting processes in dye-sensitized solar cells (DSSCs), enhancing charge transfer efficiency.

Cellular Effects

Research indicates that this compound influences cellular functions by modulating cell signaling pathways and gene expression. Its role as a ligand allows it to interact with biomolecules, potentially leading to enzyme inhibition or activation .

DNA Interaction Studies

A notable study investigated the intercalation of platinum complexes containing this compound into DNA. The results showed that these complexes could significantly stabilize the DNA double helix and enhance its melting temperature, indicating strong binding affinity . This property is essential for developing anticancer drugs that target DNA.

Case Studies

- Vanadium Complexes : A study on bis(this compound)oxidovanadium(IV) sulfate demonstrated its potential in regulating insulin metabolism, particularly relevant for diabetes treatment. The organic complex exhibited superior biological activity compared to traditional inorganic vanadium salts .

- DNA Binding Studies : The interaction of this compound with DNA was characterized using circular dichroism (CD) spectroscopy and gel mobility shift assays. Results indicated that the compound could effectively intercalate into the DNA structure, influencing its stability and function .

Applications in Research and Industry

The versatility of this compound extends across various domains:

- Coordination Chemistry : It is widely used to synthesize metal-ligand complexes for catalysis and material science.

- Drug Development : Its ability to stabilize DNA and influence cellular pathways makes it a candidate for developing novel therapeutic agents.

- Material Science : The compound's role in enhancing the efficiency of DSSCs has implications for renewable energy technologies .

Comparative Analysis with Similar Compounds

| Compound | Steric Hindrance | Electronic Properties | Applications |

|---|---|---|---|

| This compound | High | Moderate | Drug development, DSSCs |

| 2,2'-Bipyridine | Low | High | Coordination chemistry |

| 6,6'-Dimethyl-2,2'-bipyridine | Moderate | Moderate | Catalysis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4'-Dimethyl-2,2'-bipyridine, and how can yields be optimized?

- Methodological Answer : The compound can be synthesized via catalytic coupling of 4-methylpyridine using Pd/C under specific conditions, achieving structural confirmation via 1H NMR, GC-MS, and elemental analysis . For derivatives like 4,4'-dicarboxy-2,2'-bipyridine, oxidation of the methyl precursor is critical. Traditional KMnO4 oxidation yields <40%, but switching to dichromate acid increases yields to 85% by optimizing reaction time and temperature .

Q. What characterization techniques are essential for confirming the structure of this compound and its derivatives?

- Methodological Answer : Key techniques include:

- 1H NMR : To identify methyl proton environments and aromatic ring symmetry.

- X-ray crystallography : For resolving coordination geometry in metal complexes (e.g., tetrahedral Zn(II) structures) .

- Elemental analysis : To verify purity and stoichiometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory protection. Use fume hoods, wear nitrile gloves, and employ emergency eye wash stations. Avoid dust formation during synthesis or handling .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence the stability and reactivity of its metal complexes?

- Methodological Answer : Methyl groups at the 4,4'-positions introduce steric hindrance, stabilizing octahedral geometries in Ru(II) or Ir(III) complexes. Electronically, the methyl groups donate electron density, raising the ligand’s π*-orbital energy, which red-shifts absorption spectra and enhances photoluminescence quantum yields in Ir(III) complexes . Compare with 6,6'-dimethyl derivatives, where steric effects dominate, distorting coordination symmetry .

Q. When designing Ru(II) or Ir(III) complexes with this compound, how does ligand substitution impact photophysical and electrochemical properties?

- Methodological Answer : Substituting methyl groups alters redox potentials and excited-state lifetimes. For example, [IrCl2(dmb)2]+ (dmb = this compound) exhibits a 0.2 V anodic shift in oxidation potential compared to unsubstituted bipyridine complexes due to electron-donating methyl groups. Time-resolved spectroscopy can quantify changes in triplet-state lifetimes for optoelectronic applications .

Q. How can researchers address contradictions in reported synthesis yields of 4,4'-dicarboxy-2,2'-bipyridine from its methyl precursor?

- Methodological Answer : Discrepancies arise from oxidation methods. While KMnO4 in acidic media gives low yields (<40%), dichromate acid under reflux improves efficiency (85%) by minimizing over-oxidation. Validate purity via HPLC and monitor reaction progress using TLC with UV detection .

Q. In catalytic applications, how does methyl substitution at the 4,4'-positions of bipyridine affect electron transfer processes compared to unsubstituted bipyridine?

- Methodological Answer : Methyl groups enhance electron density at the metal center, accelerating reductive electron transfer in photocatalytic cycles (e.g., dye-sensitized solar cells). Cyclic voltammetry shows a 150 mV cathodic shift in reduction potentials for methyl-substituted complexes, favoring charge separation .

Q. What strategies are effective in tuning the solubility and crystallinity of this compound-based metal-organic frameworks (MOFs)?

Properties

IUPAC Name |

4-methyl-2-(4-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPGPQJFYXNFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061552 | |

| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dimethyl-2,2'-dipyridyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1134-35-6 | |

| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1134-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79UAE6A72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.